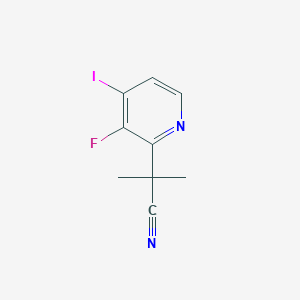

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position. Additionally, there is a 2-methylpropanenitrile group attached to the 2-position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegativity of the halogen atoms (fluorine and iodine) and the presence of the nitrile group. The pyridine ring is aromatic and planar, which could also influence the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the halogen atoms and the nitrile group could affect properties like polarity, boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen

Chemical Functionalization and Synthesis

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile plays a critical role in chemical functionalization and synthesis. The efficient functionalization of fluoro and pyridinyl compounds, such as in the synthesis of cognition enhancer drug candidates, utilizes similar structures (Pesti et al., 2000). This demonstrates the compound's relevance in the development of pharmaceutical agents.

Imaging and Diagnostic Applications

Compounds structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have applications in medical imaging. For example, derivatives like 123I-FP-CIT are used in SPECT imaging to assess binding to monoamine transporters, which may reflect serotonin transporter binding, providing insights into brain function and neurodegenerative diseases (Koopman et al., 2012).

Photophysical Studies

The photophysical properties of related fluoro and pyridinyl compounds have been studied, such as the dual fluorescence and multiexponential decay observed in some fluoro-substituted acridinium derivatives. This research is valuable for the development of new fluorescent materials and sensors (Pereira & Gehlen, 2006).

Drug Development

Studies on fluoropyridines and their derivatives, which are structurally akin to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile, contribute significantly to drug development. The synthesis of polyfunctionalized piperidone oxime ethers with fluoro-substituents has shown potential cytotoxicity against human cervical carcinoma cells, indicating the compound's potential in cancer research (Parthiban et al., 2011).

Material Science and Organic Electronics

In material science and organic electronics, fluoro and pyridinyl derivatives are used in the development of polymer light-emitting diodes. For instance, green-emitting Ir(III) complexes with ligands structurally related to 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile have been synthesized, showcasing their application in fine-tuning the emission spectra of organic light-emitting devices (Cho et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPNRVURZJQEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)

![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)

![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)

![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)